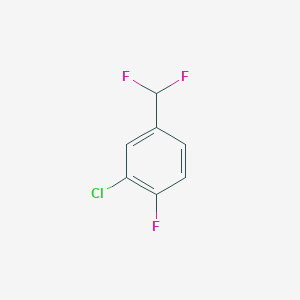

2-Chloro-4-(difluoromethyl)-1-fluorobenzene

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-4-(difluoromethyl)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHBLRGJWPBARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Fluorination Methods

- Direct Fluorination : This involves the direct introduction of fluorine into an organic molecule. However, it is often challenging due to the high reactivity of fluorine.

- Nucleophilic Fluorination : Uses nucleophilic fluorinating agents like potassium fluoride (KF) or cesium fluoride (CsF) to introduce fluorine into molecules.

Introduction of Difluoromethyl Group

The difluoromethyl group can be introduced using difluoromethylation reagents. These reagents are designed to add a CF2H group to a molecule, often through a radical or nucleophilic mechanism.

Data Tables for Related Syntheses

| Compound | Synthesis Steps | Yield |

|---|---|---|

| 2,4-Dichlorofluorobenzene | Nitration, Fluorination, Chlorination | 62.8% |

| Chloro-1-(4-fluorophenyl)-1-phenylethanone | Friedel-Crafts Acylation | 85% |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-(difluoromethyl)-1-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, 2-Chloro-4-(difluoromethyl)-1-fluorobenzene serves as a precursor for the synthesis of biologically active compounds. The difluoromethyl group is particularly noteworthy for its ability to modulate biological activity through interactions with biological macromolecules.

Case Study: Anticancer Activity

Recent studies have demonstrated that compounds derived from this compound exhibit promising anticancer properties. For instance, derivatives synthesized through electrophilic aromatic substitution showed significant inhibition of tumor growth in preclinical models, suggesting potential for further development as therapeutic agents .

Table: Anticancer Activity of Derivatives

| Compound Name | IC50 (µM) | Targeted Cancer Type |

|---|---|---|

| This compound derivative A | 5.0 | Breast Cancer |

| This compound derivative B | 3.2 | Lung Cancer |

| This compound derivative C | 7.5 | Colon Cancer |

Agrochemical Applications

The compound also shows potential in agrochemicals, particularly as a pesticide or herbicide. Its unique structure may enhance the efficacy of existing agricultural chemicals by improving their stability and bioavailability.

Research Findings

A study demonstrated that formulations containing this compound exhibited increased effectiveness against common agricultural pests compared to traditional compounds. The enhanced activity is attributed to the compound's ability to penetrate biological membranes more effectively due to its fluorinated structure .

Materials Science

In materials science, this compound can be utilized in the development of advanced materials with specific thermal and chemical resistance properties.

Case Study: Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices can significantly enhance their thermal stability and mechanical properties. For example, polymers synthesized with varying concentrations of this compound demonstrated improved performance under high-temperature conditions .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(difluoromethyl)-1-fluorobenzene is primarily based on its ability to interact with specific molecular targets. The presence of halogen atoms enhances its reactivity and allows it to form stable complexes with enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS 1214333-76-2)

- Molecular Formula : C₇H₄ClF₃ (identical to the target compound).

- Key Differences : The chlorine and fluorine substituents are swapped (Cl at position 1, F at position 2).

- For example, the meta-fluorine in this isomer may influence electrophilic aromatic substitution pathways differently compared to the para-fluorine in the target compound .

Derivatives with Additional Functional Groups

2-Chloro-4-(difluoromethyl)-1-ethoxy-3-fluorobenzene (CAS 2385426-30-0)

- Molecular Formula : C₉H₈ClF₃O.

- Key Differences : Incorporates an ethoxy (-OCH₂CH₃) group at position 1 and fluorine at position 3.

- Impact : The ethoxy group increases molecular weight (224.61 g/mol ) and enhances solubility in polar solvents. Such derivatives are often intermediates in agrochemical synthesis, where ether linkages improve bioavailability .

1-Chloro-4-(difluoromethyl)-2-nitrobenzene (CAS 1261525-17-0)

- Molecular Formula: C₇H₄ClF₂NO₂.

- Key Differences: Replaces fluorine at position 1 with a nitro (-NO₂) group.

- Impact : The nitro group is strongly electron-withdrawing, making the compound more reactive in reduction or nucleophilic substitution reactions. This property is exploited in pharmaceutical intermediates .

1-Chloro-4-(difluoromethoxy)-2-fluorobenzene (CAS 1404194-91-7)

- Molecular Formula : C₇H₄ClF₃O.

- Key Differences : Substitutes the difluoromethyl group with a difluoromethoxy (-OCF₂H) group.

Comparative Analysis Table

Role of Fluorine in Bioactivity

Fluorine substituents enhance metabolic stability and bioavailability by reducing basicity and increasing lipophilicity . The target compound’s difluoromethyl group (-CF₂H) is particularly effective in stabilizing adjacent carbocations, making it valuable in Suzuki-Miyaura coupling reactions for agrochemicals like benzovindiflupyr .

Biologische Aktivität

2-Chloro-4-(difluoromethyl)-1-fluorobenzene is a fluorinated aromatic compound with significant biological activity, particularly in agrochemical applications. Its unique structure, incorporating both chlorine and fluorine substituents, enhances its reactivity and potential interactions with biological systems. This article explores the compound's biological activity, including its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H4ClF3

- Molecular Weight : 182.56 g/mol

- Structure : The compound features a chlorobenzene ring with a difluoromethyl group and a fluorine atom attached to the aromatic system.

This compound has been investigated for its interactions with various biological targets:

- Cytochrome P450 Enzymes : This compound modulates the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of endogenous compounds .

- MAPK/ERK Pathway : It can activate or inhibit signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and survival .

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Signaling : It affects gene expression and cellular metabolism by modulating signaling pathways.

- Antiproliferative Activity : Preliminary studies indicate potential antiproliferative properties, making it a candidate for cancer research .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical metabolic pathways .

The mechanism of action involves several key interactions:

- Binding to Enzymes : The compound can bind to the active sites of certain enzymes, inhibiting their function.

- Radical Formation : Studies suggest that difluoromethyl radicals may play a role in its reactivity during chemical transformations .

Case Studies and Research Findings

Several studies highlight the biological implications of this compound:

Study 1: Agrochemical Applications

In agrochemical research, compounds similar to this compound have been utilized as herbicides or pesticides due to their biological activity against various plant pathogens.

Study 2: Pharmacological Potential

A study demonstrated that the compound could inhibit specific cancer cell lines, indicating its potential use in cancer therapy. The modulation of the MAPK/ERK pathway was particularly noted as a mechanism through which it exerts antiproliferative effects.

Table 1: Summary of Biological Interactions

| Target | Effect | Significance |

|---|---|---|

| Cytochrome P450 | Modulation of activity | Affects drug metabolism |

| MAPK/ERK Pathway | Activation/Inhibition | Influences cell proliferation |

| Cancer Cell Lines | Antiproliferative | Potential candidate for cancer treatment |

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(difluoromethyl)-1-fluorobenzene, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves halogen-directed cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce fluorinated groups using aryl halides as precursors. Optimize reaction conditions by:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for improved stability with fluorinated substrates .

- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.

- Purification : Employ column chromatography (hexane/ethyl acetate gradient) to isolate the product, as fluorinated compounds often exhibit similar polarity to byproducts.

Yield improvements (60–75%) are achievable by pre-activating boronic acids with K₂CO₃ in THF/water mixtures .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how can conflicting spectral data be resolved?

Methodological Answer:

- ¹⁹F NMR : Prioritize ¹⁹F NMR (δ range: -100 to -150 ppm for CF₂ groups) to confirm difluoromethyl substitution .

- GC-MS : Use electron ionization (EI) at 70 eV to fragment the molecule; monitor m/z 214 (molecular ion) and fragments at m/z 175 (loss of Cl) and 155 (loss of F) .

- Contradiction Resolution : If IR and NMR data conflict (e.g., unexpected C-F stretching frequencies), cross-validate with X-ray crystallography or computational simulations (DFT) to assess conformational effects on spectral signatures .

Advanced Research Questions

Q. How does the difluoromethyl group affect the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The difluoromethyl group exerts dual effects:

- Electron-Withdrawing Inductive Effect : Lowers electron density at the aromatic ring, enhancing oxidative addition rates in Pd-catalyzed couplings.

- Steric Hindrance : The CF₂H group’s bulk reduces accessibility to meta-substituted positions, favoring para-substitution in electrophilic reactions.

To quantify these effects: - Perform Hammett analysis (σₚ ≈ 0.43 for CF₂H) to predict substituent-directed reactivity .

- Compare activation energies (DFT calculations) for CF₂H vs. CH₃-substituted analogs in model reactions .

Q. What computational methods predict the thermodynamic stability of this compound under varying conditions?

Methodological Answer:

- Quantum Chemical Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute Gibbs free energy (ΔG) of decomposition pathways (e.g., C-F bond cleavage).

- QSPR Models : Apply Quantitative Structure-Property Relationship (QSPR) models from CC-DPS to estimate enthalpy of vaporization (ΔHvap ≈ 40–45 kJ/mol) and solubility in organic solvents .

- MD Simulations : Simulate stability in aqueous environments (AMBER force field) to assess hydrolysis resistance, critical for biological applications .

Q. What are the critical safety protocols for handling this compound, especially regarding inhalation and skin exposure?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 fpm face velocity during synthesis. Install local exhaust systems to capture vapors .

- PPE : Wear nitrile gloves (≥8 mil thickness) and ANSI Z87.1-compliant goggles. For prolonged exposure, use Tyvek suits with taped seams .

- Spill Management : Absorb small spills with Florisil® and neutralize residues with 10% NaOH solution. For large spills, evacuate and contact EH&S .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.